molecular formula C5H10BrNO B3056810 Ethyl 3-bromopropanimidate CAS No. 744137-21-1

Ethyl 3-bromopropanimidate

Cat. No.: B3056810
CAS No.: 744137-21-1
M. Wt: 180.04
InChI Key: HGNSVBUEIFVREX-UHFFFAOYSA-N
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Description

Ethyl 3-bromopropanimidate is an organic compound with the molecular formula C5H10BrNO It is a brominated derivative of propanimidate and is characterized by the presence of an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromopropanimidate can be synthesized through the reaction of ethyl 3-bromopropionate with ammonia or an amine under controlled conditions. The reaction typically involves the following steps:

    Starting Material: Ethyl 3-bromopropionate.

    Reagent: Ammonia or an amine.

    Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromopropanimidate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amines.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Oxidation: Oxidative conditions can convert the compound into carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are utilized.

Major Products:

    Nucleophilic Substitution: Products include substituted propanimidates or amides.

    Reduction: Products include ethyl 3-aminopropanoate or ethyl 3-hydroxypropanoate.

    Oxidation: Products include ethyl 3-bromopropanoic acid or other oxidized derivatives.

Scientific Research Applications

Ethyl 3-bromopropanimidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-bromopropanimidate involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group, allowing the compound to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile.

Comparison with Similar Compounds

    Ethyl 3-bromopropionate: A closely related compound with similar reactivity but lacks the imidate functionality.

    Ethyl 3-chloropropanimidate: Another halogenated derivative with chlorine instead of bromine.

    Ethyl 3-aminopropanoate: The reduced form of ethyl 3-bromopropanimidate.

Properties

IUPAC Name

ethyl 3-bromopropanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO/c1-2-8-5(7)3-4-6/h7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNSVBUEIFVREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697361
Record name Ethyl 3-bromopropanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744137-21-1
Record name Ethyl 3-bromopropanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromopropanimidate
Reactant of Route 2
Ethyl 3-bromopropanimidate
Reactant of Route 3
Ethyl 3-bromopropanimidate

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